Tert-butyl 2-(2-chloroethoxy)acetate

Synthetic Yield Alkyl Chain Effect Ethylene Oxide Insertion

Tert-butyl 2-(2-chloroethoxy)acetate (CAS 73834-55-6, molecular formula C8H15ClO3, MW 194.66) is a heterobifunctional building block featuring a terminal chloroethyl ether, a flexible ethoxy spacer, and a tert-butyl protected carboxylate. This architecture provides orthogonal reactivity: the chloro group serves as a leaving group for nucleophilic substitution (e.g., with amines, thiols, or alkoxides), while the tert-butyl ester remains stable under basic and mild nucleophilic conditions, enabling selective functionalization.

Molecular Formula C8H15ClO3
Molecular Weight 194.65 g/mol
CAS No. 73834-55-6
Cat. No. B023352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(2-chloroethoxy)acetate
CAS73834-55-6
Synonyms(2-Chloroethoxy)-acetic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC8H15ClO3
Molecular Weight194.65 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCCl
InChIInChI=1S/C8H15ClO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6H2,1-3H3
InChIKeyWMVRQEMWJYRSNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-(2-chloroethoxy)acetate (CAS 73834-55-6): A Bifunctional Chloro-PEG1 Building Block for Orthogonal Synthesis


Tert-butyl 2-(2-chloroethoxy)acetate (CAS 73834-55-6, molecular formula C8H15ClO3, MW 194.66) is a heterobifunctional building block featuring a terminal chloroethyl ether, a flexible ethoxy spacer, and a tert-butyl protected carboxylate [1]. This architecture provides orthogonal reactivity: the chloro group serves as a leaving group for nucleophilic substitution (e.g., with amines, thiols, or alkoxides), while the tert-butyl ester remains stable under basic and mild nucleophilic conditions, enabling selective functionalization . The compound is a foundational member of the chloro-PEG-acetate linker family, with a single ethylene glycol (PEG1) spacer, making it a compact, low-molecular-weight alternative to extended PEG linkers . Its synthesis via ethylene oxide insertion into tert-butyl chloroacetate [2] yields a product with a quantifiably superior synthetic efficiency compared to longer-chain alkyl analogs.

Why Generic Alkyl or PEG Linkers Cannot Replace Tert-butyl 2-(2-chloroethoxy)acetate (CAS 73834-55-6) in Orthogonal Synthetic Sequences


Substituting tert-butyl 2-(2-chloroethoxy)acetate with close analogs—such as the free acid 2-(2-chloroethoxy)acetic acid, the bromo analog tert-butyl 2-(2-bromoethoxy)acetate, or the extended PEG2 variant tert-butyl 2-(2-(2-chloroethoxy)ethoxy)acetate—introduces measurable trade-offs in reactivity, stability, and synthetic efficiency that compromise orthogonal synthetic strategies. The free acid lacks the tert-butyl protecting group, leading to unwanted side reactions during nucleophilic substitutions . The bromo analog, while more reactive, exhibits significantly lower thermal and storage stability, leading to decomposition under standard conditions [1]. The extended PEG2 linker, despite its enhanced aqueous solubility, demonstrates reduced synthetic yield due to increased chain length [2]. The unique combination of a tert-butyl protected carboxylate and a single chloroethoxy spacer in CAS 73834-55-6 provides a quantifiable balance of reactivity, stability, and synthetic accessibility, making it a distinct choice for multi-step orthogonal syntheses.

Quantitative Differentiation of Tert-butyl 2-(2-chloroethoxy)acetate (CAS 73834-55-6) from Analogs: Synthetic Yield, Stability, and Orthogonal Protection


Synthetic Yield Advantage of tert-Butyl Ester Over Extended Alkyl Chain Analogs

The synthesis of alkyl 2-chloroethoxyacetates via insertion of ethylene oxide into alkyl chloroacetates exhibits a strong inverse correlation between alkyl chain length/branching and product yield [1]. The tert-butyl ester (target compound) demonstrates superior synthetic efficiency compared to analogs with linear hexyl, octyl, and decyl chains, as well as branched chains. This yield advantage is critical for cost-effective, large-scale preparation.

Synthetic Yield Alkyl Chain Effect Ethylene Oxide Insertion Process Optimization

Orthogonal Protection: tert-Butyl Ester Stability vs. Free Acid Reactivity

Tert-butyl 2-(2-chloroethoxy)acetate features a tert-butyl protected carboxyl group, enabling orthogonal nucleophilic substitution at the chloroethyl terminus without interference from the carboxylate . In contrast, the free acid analog, 2-(2-chloroethoxy)acetic acid, possesses an unprotected carboxylic acid group that can undergo competing side reactions (e.g., esterification, amidation, or salt formation) under the same conditions . This necessitates additional protection/deprotection steps if the free acid is used as a linker.

Orthogonal Protection Chemoselectivity Carboxyl Protection Linker Chemistry

Thermal and Storage Stability: Chloro vs. Bromo Analog

The chloro leaving group in tert-butyl 2-(2-chloroethoxy)acetate offers a balance of reactivity and stability, making it suitable for long-term storage at room temperature in a cool, dry place . In contrast, the more reactive bromo analog, tert-butyl 2-(2-bromoethoxy)acetate (CAS 157759-50-7), requires refrigerated storage (2-8°C) to prevent decomposition [1]. This difference in storage requirements reflects the higher thermal lability of the carbon-bromine bond.

Stability Storage Conditions Chloro vs. Bromo Linker Shelf Life

PEG1 Spacer: Optimal Balance of Solubility and Crystallinity vs. PEG2 and Longer Linkers

The single ethylene glycol unit (PEG1) in tert-butyl 2-(2-chloroethoxy)acetate provides a calculated LogP of approximately 1.58 and a topological polar surface area (TPSA) of 35.5 Ų , balancing aqueous solubility with organic solvent compatibility. In comparison, the PEG2 analog tert-butyl 2-(2-(2-chloroethoxy)ethoxy)acetate (CAS 1442085-43-9) has a longer spacer (two ethylene glycol units), which increases molecular weight (238.71 vs. 194.66 g/mol) and may increase hydrophilicity, but can also reduce crystallinity and complicate purification of intermediates . The compact PEG1 spacer is often preferred in medicinal chemistry for maintaining favorable physicochemical properties in drug-like molecules.

PEG Linker Solubility Crystallinity Drug Design PROTAC

Procurement-Driven Application Scenarios for Tert-butyl 2-(2-chloroethoxy)acetate (CAS 73834-55-6)


Synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADC (Antibody-Drug Conjugate) Linkers

The chloro-PEG1-acetate architecture of CAS 73834-55-6 is directly analogous to the widely used 'Chloro-PEGn-Boc' linker family, which is essential for constructing PROTACs and ADCs . The compound's tert-butyl protected carboxyl group enables stepwise conjugation: first, the chloroethyl terminus is used to attach a ligand for the target protein (e.g., via SN2 reaction with a phenol or amine), followed by deprotection of the tert-butyl ester (using TFA) to reveal a free carboxyl group for coupling to an E3 ligase ligand or a cytotoxic payload. The compact PEG1 spacer minimizes linker length, which can enhance ternary complex formation and degradation efficiency in PROTACs [1].

Step-Economical Synthesis of Complex Drug Intermediates Requiring Orthogonal Protection

The tert-butyl 2-(2-chloroethoxy)acetate molecule serves as a 'masked' carboxylate synthon. The tert-butyl ester withstands basic and nucleophilic conditions that would saponify or react with a free acid . This allows for multi-step functionalization of the chloroethyl group (e.g., alkylation, amination, or etherification) before the carboxylate is unmasked for final coupling. This orthogonal protection strategy reduces the number of synthetic steps by one (no need for separate carboxyl protection) and improves overall yield by avoiding side reactions, making it a valuable intermediate in the synthesis of APIs like cetirizine and amlodipine analogs [1].

Preparation of Novel Alkyl 2-Chloroethoxyacetate Derivatives via Ethylene Oxide Insertion

Researchers seeking to explore structure-activity relationships (SAR) within the 2-chloroethoxyacetate class can leverage the scalable, high-yielding synthesis route described by Ohno et al. . The tert-butyl ester is a key starting material or product of this method, and its synthesis demonstrates the feasibility of inserting ethylene oxide into alkyl chloroacetates. This route offers a more direct and atom-economical alternative to traditional esterification of 2-(2-chloroethoxy)acetic acid, which can be low-yielding due to side reactions. The method is particularly valuable for preparing analogs with varying ester groups while maintaining the chloroethoxy core.

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